molecular formula C7H12N2O2 B15211766 2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one CAS No. 113932-52-8

2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one

Cat. No.: B15211766
CAS No.: 113932-52-8
M. Wt: 156.18 g/mol
InChI Key: VFTAIABMMRKECY-UHFFFAOYSA-N
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Description

2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a fused ring system that includes an isoxazole and a pyridine ring, making it a versatile scaffold for chemical synthesis and biological activity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with nitriles, followed by cyclization using hydroxylamine . The reaction conditions often involve the use of oxidizing agents such as sodium hypochlorite or manganese dioxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly oxidizing agents, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

113932-52-8

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-methyl-3a,4,5,6,7,7a-hexahydro-[1,2]oxazolo[4,5-c]pyridin-3-one

InChI

InChI=1S/C7H12N2O2/c1-9-7(10)5-4-8-3-2-6(5)11-9/h5-6,8H,2-4H2,1H3

InChI Key

VFTAIABMMRKECY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CNCCC2O1

Origin of Product

United States

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